Selectivity Profile of Btk-IN-14 Compared to Ibrutinib and Acalabrutinib
Btk-IN-14, as a novel heteroaryl heterocyclic compound [1], is anticipated to possess a unique kinase selectivity profile compared to established BTK inhibitors. While specific quantitative selectivity data for Btk-IN-14 is not publicly available, its structural novelty [1] is a key differentiator. For context, ibrutinib exhibits broad off-target inhibition, including potent activity against ITK (IC50 = 4.9 nM) and EGFR (IC50 = 5.3 nM) [2]. In contrast, acalabrutinib is a highly selective BTK inhibitor with minimal activity against ITK (IC50 >1000 nM) and EGFR (IC50 >1000 nM) [3]. This class-level inference suggests Btk-IN-14 may offer a selectivity window distinct from both, a critical factor for researchers investigating BTK-specific biology [2].
| Evidence Dimension | Kinase Selectivity (Off-Target Inhibition) |
|---|---|
| Target Compound Data | Structural novelty indicates a unique selectivity profile, but quantitative data is not publicly available. |
| Comparator Or Baseline | Ibrutinib (ITK IC50 = 4.9 ± 1.25 nM, EGFR IC50 = 5.3 ± 1.3 nM) and Acalabrutinib (ITK IC50 >1000 nM, EGFR IC50 >1000 nM) |
| Quantified Difference | The difference in off-target activity between ibrutinib and acalabrutinib is >200-fold for ITK and >188-fold for EGFR. |
| Conditions | Enzymatic kinase inhibition assays. |
Why This Matters
The distinct selectivity profile of a novel BTK inhibitor is a primary driver of its research utility, as it determines the extent to which observed effects are due to on-target BTK inhibition versus confounding off-target activity.
- [1] WO2022057894A1 - Heteroaryl heterocyclic compounds and uses thereof. (2022). WIPO (PCT). View Source
- [2] Awan, F. T., et al. (2021). Acalabrutinib monotherapy in patients with relapsed/refractory chronic lymphocytic leukemia: final results from the phase 1/2 ACE-CL-001 study. *Blood*, 138(Supplement 1), 3723. https://doi.org/10.1182/blood-2021-147766. Data reproduced in PMC8630614, Table 1. View Source
- [3] Awan, F. T., et al. (2021). Acalabrutinib monotherapy in patients with relapsed/refractory chronic lymphocytic leukemia: final results from the phase 1/2 ACE-CL-001 study. *Blood*, 138(Supplement 1), 3723. https://doi.org/10.1182/blood-2021-147766. Data reproduced in PMC9176071, Table 5. View Source
